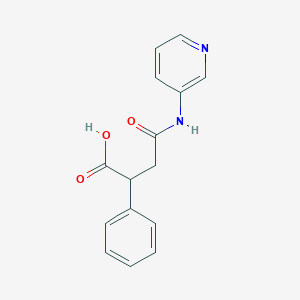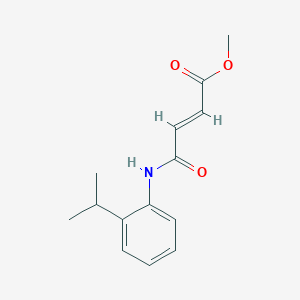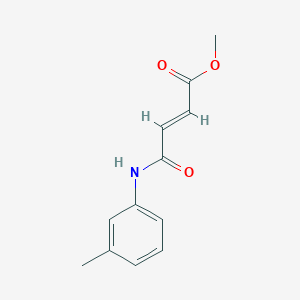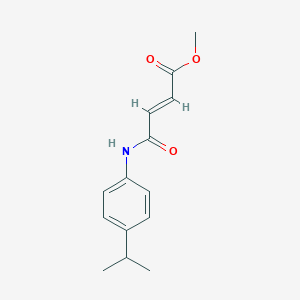![molecular formula C24H25Cl2N3O3 B281976 6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and has been implicated in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mechanism of Action
DPCPX acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes, including sleep, pain, and cognition. The activation of adenosine A1 receptors by adenosine leads to the inhibition of neurotransmitter release and the modulation of ion channel activity. DPCPX binds to the adenosine A1 receptor with high affinity and prevents adenosine from binding to the receptor, thereby blocking its inhibitory effects.
Biochemical and Physiological Effects:
The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have various biochemical and physiological effects. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis by blocking adenosine A1 receptor activation. In neurological disorders, DPCPX has been shown to have a neuroprotective effect by inhibiting adenosine A1 receptor activation. In cardiovascular diseases, DPCPX has been shown to improve cardiac function by blocking adenosine A1 receptor activation.
Advantages and Limitations for Lab Experiments
DPCPX is a potent and selective antagonist of adenosine A1 receptors, making it an excellent tool for studying the role of adenosine A1 receptors in various physiological and pathological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for the research on DPCPX. One area of research is the development of more potent and selective adenosine A1 receptor antagonists that can be used for therapeutic applications. Another area of research is the investigation of the role of adenosine A1 receptors in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Finally, the development of new drug delivery systems for DPCPX could improve its pharmacokinetics and increase its efficacy in vivo.
Synthesis Methods
DPCPX is synthesized by a multi-step process starting from the commercially available 2,3-dichlorobenzonitrile. The synthesis involves several chemical reactions, including the formation of piperazine, amidation, and cyclization. The final product is obtained in high yield and purity using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have a beneficial effect on these diseases. For example, in cancer, adenosine A1 receptor activation has been shown to promote tumor growth and metastasis, and DPCPX has been shown to inhibit these effects. In neurological disorders, adenosine A1 receptor activation has been shown to exacerbate neurodegenerative processes, and DPCPX has been shown to have a neuroprotective effect. In cardiovascular diseases, adenosine A1 receptor activation has been shown to have a negative effect on cardiac function, and DPCPX has been shown to improve cardiac function.
properties
Molecular Formula |
C24H25Cl2N3O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
6-[[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2N3O3/c25-20-6-3-7-21(22(20)26)29-14-12-28(13-15-29)17-10-8-16(9-11-17)27-23(30)18-4-1-2-5-19(18)24(31)32/h1-3,6-11,18-19H,4-5,12-15H2,(H,27,30)(H,31,32) |
InChI Key |
GBDWIDIPKDVUDA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)





![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
